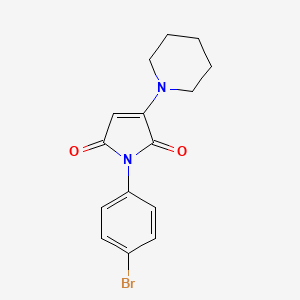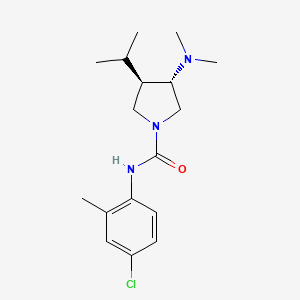
4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions starting from simple precursors. For instance, derivatives of tetrahydro-1-naphthalenol have been synthesized starting with methoxy-dihydro-naphthalenone, followed by a series of reactions including demethylation, nitration, and reduction processes to yield amino-substituted naphthalenols (Miyake et al., 1977). Similar synthetic routes could potentially be adapted for the synthesis of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide by incorporating appropriate chlorination and amide formation steps.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational methods to determine the spatial arrangement of atoms within a molecule. For benzamide derivatives, studies have shown how solid-state properties can reveal significant insights into their structural characteristics, including hydrogen bonding and charge transfer mechanisms (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of a compound like 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be diverse, involving reactions pertinent to its functional groups. For instance, the nitro group can undergo reduction to an amino group, while the chloro group might participate in nucleophilic substitution reactions. Compounds with similar structures have been utilized as precursors in the synthesis of pharmaceuticals, demonstrating the versatility of their chemical properties (Richter et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of polar functional groups and the overall molecular geometry. Studies on similar aromatic polyamides have provided insights into their solubility, thermal stability, and crystallinity, which could be relevant for analyzing the physical properties of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, can be deduced from the functional groups present in the molecule. The benzamide moiety, for instance, can engage in hydrogen bonding due to the amide group, influencing its chemical behavior in solution. Similarly, the nitro and chloro substituents can affect the electron distribution within the molecule, impacting its reactivity (Yang & Chen, 1992).
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-9-8-12(10-16(14)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHDAWGSMIYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)






![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)
